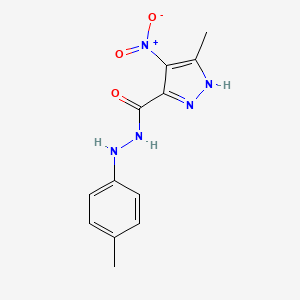
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole ring substituted with a carboxylic acid, a nitro group, and a hydrazide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
准备方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Hydrazide Formation: The final step involves the reaction of the nitro-substituted pyrazole with 4-methylphenylhydrazine under reflux conditions in a suitable solvent like ethanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including:
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.
科学研究应用
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive heterocycles with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects . The hydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and function .
相似化合物的比较
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide can be compared with similar compounds such as:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound lacks the nitro and hydrazide groups, making it less reactive in certain chemical transformations.
Methyl 4-Nitro-1H-pyrazole-3-carboxylate: Similar in structure but with a methyl ester instead of a hydrazide, affecting its reactivity and applications.
The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.
生物活性
1H-Pyrazole derivatives, particularly those with modifications such as carboxylic acids and nitro groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide , exploring its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
- CAS Number : 81016-50-4
Its structure features a pyrazole ring with a carboxylic acid group at the 3-position, a methyl group at the 5-position, a nitro group at the 4-position, and a hydrazide moiety linked to a para-methylphenyl group. This combination of functional groups is expected to enhance its biological activity compared to simpler analogs.
Anticancer Properties
1H-Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, such as:
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives. The compound has demonstrated activity against several bacterial strains, suggesting its role as a potential antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies indicate that:
- The presence of electron-withdrawing groups (like nitro) enhances anticancer activity.
- Substituents on the phenyl ring significantly affect the compound's potency; for instance, para-substituted phenyl groups tend to show superior activity compared to meta or ortho substitutions .
Study on Anticancer Activity
A study conducted by researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds similar to This compound exhibited significant antiproliferative effects on breast and liver cancer cells, with IC50 values in the micromolar range .
In Vivo Studies
In vivo studies using animal models have shown that certain pyrazole derivatives can reduce tumor size significantly compared to controls. These findings support further development of these compounds as potential anticancer agents .
属性
CAS 编号 |
81016-47-9 |
|---|---|
分子式 |
C12H13N5O3 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
5-methyl-N'-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H13N5O3/c1-7-3-5-9(6-4-7)14-16-12(18)10-11(17(19)20)8(2)13-15-10/h3-6,14H,1-2H3,(H,13,15)(H,16,18) |
InChI 键 |
MHQVMSOAZKBBPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NNC(=O)C2=NNC(=C2[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















